molecular formula C27H28N4O7S B2572612 4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-51-1

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

カタログ番号: B2572612
CAS番号: 533871-51-1
分子量: 552.6
InChIキー: OMEDMINBFYRRIU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[Benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule belonging to the 1,3,4-oxadiazole class. Its structure comprises a sulfamoyl benzamide core linked to a 1,3,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group. This compound shares structural motifs with pharmacologically active agents targeting enzymes such as thioredoxin reductase (Trr1) and histone deacetylases (HDACs) . The trimethoxyphenyl moiety is known to enhance membrane permeability and bioactivity, while the sulfamoyl group contributes to enzyme inhibition via interactions with catalytic residues .

特性

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O7S/c1-5-31(17-18-9-7-6-8-10-18)39(33,34)21-13-11-19(12-14-21)25(32)28-27-30-29-26(38-27)20-15-22(35-2)24(37-4)23(16-20)36-3/h6-16H,5,17H2,1-4H3,(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEDMINBFYRRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl]benzamide)

  • Key Differences : The sulfamoyl group in LMM5 features a benzyl(methyl) substituent instead of benzyl(ethyl). The oxadiazole ring is substituted with a 4-methoxyphenylmethyl group.
  • Activity : LMM5 demonstrated antifungal efficacy against Candida albicans (MIC: 50 µg/mL), likely due to Trr1 inhibition . The benzyl(ethyl) variant may exhibit altered potency due to increased steric bulk and lipophilicity.

4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)

  • Key Differences : Cyclohexyl(ethyl)sulfamoyl replaces benzyl(ethyl), and the oxadiazole is substituted with a furan ring.
  • Activity : LMM11 showed moderate antifungal activity (MIC: 100 µg/mL), suggesting that bulky cyclohexyl groups may reduce target binding compared to aromatic substituents .

Oxadiazole Ring Modifications

Fluorophenyl Substituent (4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide)

  • Key Differences : The 3,4,5-trimethoxyphenyl group is replaced with 4-fluorophenyl.
  • Properties : Molecular weight = 480.5 g/mol; XLogP3 = 3.5. The fluorine atom enhances electronegativity but reduces steric bulk compared to trimethoxyphenyl .

Triethoxyphenyl Analog (4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide)

  • Key Differences : Methoxy groups are replaced with ethoxy.
  • Properties : Molecular weight = 594.68 g/mol. Ethoxy groups increase lipophilicity (higher XLogP3) but may reduce metabolic stability due to slower demethylation .

Antifungal Activity

The target compound’s structural analogs (e.g., LMM5, LMM11) inhibit C. albicans via Trr1 disruption, a critical enzyme in oxidative stress response . The trimethoxyphenyl group likely enhances membrane penetration, a feature observed in similar compounds like 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol derivatives, which showed antibacterial and antifungal activity .

Enzyme Inhibition

  • Thioredoxin Reductase (Trr1) : Sulfamoyl groups in LMM5 and LMM11 bind to the enzyme’s active site, disrupting redox homeostasis .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) XLogP3 Key Substituents Biological Activity
Target Compound 552.62* ~4.2* 3,4,5-Trimethoxyphenyl, benzyl(ethyl) Antifungal (predicted)
LMM5 535.61 3.9 4-Methoxyphenylmethyl, benzyl(methyl) Antifungal (MIC: 50 µg/mL)
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide 480.5 3.7 4-Fluorophenyl Not reported
4-(dibutylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 546.64 5.1 Dibutylsulfamoyl Not reported

*Calculated based on analogous structures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。